molecular formula C10H7FN2O3 B2604650 1-[(2-Fluorophenyl)methyl]imidazolidine-2,4,5-trione CAS No. 105685-98-1

1-[(2-Fluorophenyl)methyl]imidazolidine-2,4,5-trione

Cat. No.: B2604650
CAS No.: 105685-98-1
M. Wt: 222.175
InChI Key: PEQUSLQIJCGLIE-UHFFFAOYSA-N
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Description

1-[(2-Fluorophenyl)methyl]imidazolidine-2,4,5-trione is a chemical compound with the CAS Number: 105685-98-1 . It has a molecular weight of 222.18 and its IUPAC name is 1-(2-fluorobenzyl)-2,4,5-imidazolidinetrione . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7FN2O3/c11-7-4-2-1-3-6(7)5-13-9(15)8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16) . This code provides a specific description of the molecular structure of the compound.


Physical and Chemical Properties Analysis

As mentioned earlier, this compound is a solid . It has a molecular weight of 222.18 .

Scientific Research Applications

Synthesis and Activity Evaluation

Research has been conducted on the synthesis of imidazolidinetrionylsaccharin derivatives, including compounds related to "1-[(2-Fluorophenyl)methyl]imidazolidine-2,4,5-trione", through several reaction steps involving 1-methyl-urea and oxalyl chloride. These compounds were evaluated for their biological activities, including plant response, insect primary screening, and fungicide primary screening results, demonstrating the synthetic versatility and potential biological relevance of these derivatives (Jung et al., 2003).

Chemical Synthesis and Derivatives

Further studies reported the synthesis of imidazolidinetrione derivatives having imidazolidine-2,4,5-trione and 2-thioxo-imidazolidine-4,5-dione rings, showcasing the chemical diversity and potential applications of these compounds in pharmacological and agrochemical fields (Lee et al., 2010).

Inhibition of Cholinergic Enzymes

A series of novel acetylcholinesterase and butyrylcholinesterase inhibitors, derived from substituted benzothiazoles containing an imidazolidine-2,4,5-trione moiety, were synthesized. These compounds showed significant inhibitory activity on acetylcholinesterase, surpassing the standard drug rivastigmine, and were also promising inhibitors of butyrylcholinesterase. This research highlights the potential of imidazolidine-2,4,5-trione derivatives in developing treatments for diseases associated with cholinergic dysfunction, such as Alzheimer's disease (Pejchal et al., 2011).

Corrosion Inhibition

An experimental and theoretical study evaluated imidazoline and its derivatives, including imidazolidine, as corrosion inhibitors in acid media. This study illustrates the application of imidazolidine derivatives in industrial contexts, where they can protect metals against corrosion, highlighting their practical significance beyond biological activities (Cruz et al., 2004).

Antibacterial and Antifungal Activities

Research into imidazolidineiminothione, imidazolidin-2-one, and imidazoquinoxaline derivatives synthesized from imidazolidinone derivatives has demonstrated significant antibacterial and antifungal activities. These findings suggest the potential of imidazolidine-2,4,5-trione derivatives in developing new antimicrobial agents (Ammar et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]imidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O3/c11-7-4-2-1-3-6(7)5-13-9(15)8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQUSLQIJCGLIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C(=O)NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666297
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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